hrdA protein
Descripción
The hrdA protein is context-dependent, with distinct roles identified in different organisms. In Aspergillus fumigatus, hrdA is a critical component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which targets misfolded proteins for proteasomal degradation . Deletion of hrdA in A. fumigatus reduces ERAD efficiency, leading to compensatory activation of the Unfolded Protein Response (UPR) but minimal impact on fungal virulence . In contrast, in Streptomyces species (e.g., S. coelicolor and S. aureofaciens), hrdA functions as a principal sigma factor (σ factor) of RNA polymerase (RNAP), regulating transcription initiation by binding promoter regions . These dual roles underscore the functional diversity of hrdA across taxa.
Propiedades
Número CAS |
146150-93-8 |
|---|---|
Fórmula molecular |
C14H7Cl3N2 |
Sinónimos |
hrdA protein |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis of hrdA with Similar Proteins
ERAD-Associated hrdA in Aspergillus fumigatus
In A. fumigatus, hrdA operates within the ERAD machinery. Key comparisons include:
- Functional Synergy : The hrdA derA double mutant exhibits severe growth defects under ER stress (e.g., Brefeldin A or Tunicamycin exposure), indicating cooperative roles in mitigating ER stress .
- Compensatory Mechanisms : Loss of hrdA alone elevates bipA mRNA levels (a UPR marker), but the UPR compensates sufficiently for survival .
Sigma Factor hrdA in Streptomyces
In Streptomyces, hrdA is part of a sigma factor family regulating developmental transitions. Comparisons include:
- Promoter Dynamics : hrdA, hrdB, and hrdD in S. aureofaciens exhibit tandem promoters with condition-dependent activity, enabling nuanced transcriptional responses .
- RbpA Interaction : The RbpA protein enhances RNAP binding to hrdA and hrdB, modulating σ factor affinity and transcriptional specificity .
Structural and Functional Divergence
- ERAD hrdA vs. Sigma Factor hrdA: Despite shared nomenclature, these proteins are evolutionarily distinct. ERAD-associated hrdA in fungi is structurally unrelated to bacterial σ factors, reflecting convergent functional specialization.
- Conserved Domains : Bacterial hrdA σ factors share homology with E. coli σ⁷⁰ in RNAP-binding regions, while fungal hrdA lacks these motifs, instead resembling yeast Hrd1p in transmembrane domains .
Research Implications
Q & A
Q. What quality control (QC) metrics should be applied to hrdA-generated datasets before publication?
- Methodological Answer :
- QC Checklist :
≥90% sequence coverage in BLAST alignments.
GO term consistency across replicates.
Elimination of redundant terms via semantic similarity analysis .
- Tools : Use PRIDE or PeptideAtlas to cross-validate experimental MS data with hrdA annotations .
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